2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of both an ethyl group and a nitrophenyl group in the structure of this compound contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Ethyl-5-(3-aminophenyl)-1,3,4-oxadiazole.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Oxidation: 2-Ethyl-5-(3-nitrobenzaldehyde)-1,3,4-oxadiazole or 2-Ethyl-5-(3-nitrobenzoic acid)-1,3,4-oxadiazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets within cells. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to interfere with the DNA replication process and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with the nitro group in a different position.
2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of an ethyl group.
2-Phenyl-5-(3-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is unique due to the specific positioning of its substituents, which influences its reactivity and biological activity. The combination of the ethyl group and the nitrophenyl group provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
2-ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-9-11-12-10(16-9)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSSJVWNLXJLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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